molecular formula C21H20FN3O3 B12165321 N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]acetamide

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]acetamide

Cat. No.: B12165321
M. Wt: 381.4 g/mol
InChI Key: BXGHYSJLSJONFR-UHFFFAOYSA-N
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Description

This compound features a 5-fluoroindole core linked via an ethyl group to an acetamide moiety substituted with a 2-hydroxy-3,4-dihydroquinolin-7-yloxy group. Its structural complexity confers unique biological properties, particularly as a modulator of the Wnt signaling pathway.

Properties

Molecular Formula

C21H20FN3O3

Molecular Weight

381.4 g/mol

IUPAC Name

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]acetamide

InChI

InChI=1S/C21H20FN3O3/c22-15-3-5-18-17(9-15)14(11-24-18)7-8-23-21(27)12-28-16-4-1-13-2-6-20(26)25-19(13)10-16/h1,3-5,9-11,24H,2,6-8,12H2,(H,23,27)(H,25,26)

InChI Key

BXGHYSJLSJONFR-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC2=C1C=CC(=C2)OCC(=O)NCCC3=CNC4=C3C=C(C=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for the preparation of this compound. One notable method is the Fischer indole synthesis , which involves the cyclization of a phenylhydrazine derivative with a ketone or aldehyde. Specific reaction conditions and reagents would be tailored to this compound .

Industrial Production:: While industrial-scale production methods may vary, the synthesis likely involves efficient and scalable processes to yield substantial quantities of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]acetamide.

Chemical Reactions Analysis

This compound can undergo various reactions, including:

    Oxidation: Oxidative transformations of the indole and quinoline moieties.

    Reduction: Reduction of functional groups (e.g., carbonyls, nitro groups).

    Substitution: Substitution reactions at various positions. Common reagents and conditions would depend on the specific reaction type. Major products could include derivatives with modified functional groups or side chains.

Scientific Research Applications

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]acetamide finds applications in:

    Medicine: Investigate its potential as an anticancer agent or for treating other disorders.

    Chemistry: Explore its reactivity and use as a building block in organic synthesis.

    Biology: Study its effects on cellular processes and pathways.

Mechanism of Action

The compound likely interacts with specific molecular targets, affecting cellular signaling pathways. Detailed studies are needed to elucidate its precise mechanism.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s activity and selectivity are influenced by modifications to its indole core, side chain, and substituents. Below is a systematic comparison with structurally related compounds:

Substituent Variations on the Indole Core

N-[2-(5-Chloro-1H-indol-3-yl)ethyl]-2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]acetamide
  • Structural Difference : Chlorine replaces fluorine at the indole 5-position.
  • Impact: Chlorine’s larger atomic radius and electronegativity may alter binding affinity to Notum.
N-[2-(5-Fluoro-2-phenyl-1H-indol-3-yl)ethyl]acetamide
  • Structural Difference : A phenyl group is introduced at the indole 2-position.
  • Impact: The phenyl group increases steric bulk, likely reducing Notum binding efficiency. However, this modification has been explored in oncology for kinase inhibition, suggesting divergent therapeutic applications .
2-(5-Nitro-1H-indol-3-yl)-2-oxo-N-[(1R)-1-phenylethyl]acetamide
  • Structural Difference : A nitro group at the indole 5-position and a phenylethyl side chain.
  • This compound has shown promise in anticancer research, highlighting how nitro groups can redirect biological activity toward cytotoxic pathways .

Modifications to the Acetamide Side Chain

2-[(2-Hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide
  • Structural Difference : Methoxy replaces fluorine at the indole 5-position.
  • Impact: Methoxy’s electron-donating properties may reduce indole ring acidity, affecting hydrogen-bonding interactions with Notum. This analog’s activity remains uncharacterized, but methoxy groups are commonly used to modulate solubility and bioavailability .
N-(1,3-dioxoisoindol-2-yl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide
  • Structural Difference: A dioxoisoindole replaces the dihydroquinoline group.
  • Impact: The dioxoisoindole introduces rigidity and planar geometry, which could disrupt binding to Notum’s hydrophobic pocket. Such analogs are often explored in inflammatory disease research .

Biological Activity

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]acetamide is a synthetic compound that incorporates both indole and quinoline structural motifs, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and neuroprotective properties, as well as its mechanisms of action.

  • Molecular Formula : C21_{21}H20_{20}FN3_3O3_3
  • Molecular Weight : 381.4 g/mol
  • CAS Number : 1574360-50-1

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies, highlighting its potential in several therapeutic areas:

1. Anticancer Activity

Research indicates that compounds with indole and quinoline derivatives exhibit significant anticancer properties. The mechanism often involves the inhibition of tubulin polymerization and the induction of reactive oxygen species (ROS), leading to apoptosis in cancer cells.

Case Study : A study demonstrated that related compounds showed IC50_{50} values ranging from 0.69 to 22 µM against various cancer cell lines, including MCF-7 and A549, indicating potent cytotoxicity .

CompoundCell LineIC50_{50} (µM)
Indole Derivative AMCF-720.1
Indole Derivative BA54914

2. Antimicrobial Activity

The compound's potential as an antimicrobial agent has been explored in vitro against various pathogens. The presence of both indole and hydroxyquinoline structures contributes to its broad-spectrum activity.

Findings : Inhibition zones were recorded against common bacterial strains, with effective concentrations leading to minimum inhibitory concentrations (MICs) in the low micromolar range .

PathogenInhibition Zone (mm)MIC (mg/mL)
E. coli250.01
S. aureus220.01

3. Neuroprotective Effects

The compound has shown promise in neuroprotective studies, particularly in relation to Alzheimer’s disease. Its ability to penetrate the blood-brain barrier (BBB) is crucial for therapeutic applications.

Mechanism of Action : It is suggested that the compound inhibits acetylcholinesterase (AChE), an enzyme associated with neurodegeneration .

Case Study : Compound derivatives were found to have IC50_{50} values of approximately 0.28 µM for AChE inhibition, indicating strong potential for treating cognitive decline .

The biological effects of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound inhibits key enzymes such as AChE and monoamine oxidases (MAOs), which are involved in neurotransmitter metabolism.
  • ROS Generation : Induction of oxidative stress in cancer cells leads to cell death.
  • Protein Interaction : Binding to tubulin disrupts microtubule formation essential for cell division.

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